molecular formula C16H18N4O5S B047623 Torsemide Carboxylic Acid CAS No. 113844-99-8

Torsemide Carboxylic Acid

Cat. No. B047623
M. Wt: 378.4 g/mol
InChI Key: PGPRBNDLCZQUST-UHFFFAOYSA-N
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Description

Torsemide Carboxylic Acid is a derivative of Torsemide, a loop diuretic of the sulfonylurea class. It's primarily known for its pharmaceutical applications, particularly in diuretic therapy. The compound's study encompasses various aspects, including its synthesis, molecular structure, and physicochemical properties.

Synthesis Analysis

Torsemide derivatives like [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]-carbamic acid, butyl ester (TOBC) have been synthesized through crystallization processes from organic solvents like 1-butanol (Rollinger, Gstrein, & Burger, 2002). This highlights the complex nature of synthesizing such derivatives, involving careful selection of solvents and conditions.

Molecular Structure Analysis

The molecular structure of Torsemide and its derivatives is crucial in determining its physicochemical properties. Techniques like Fourier transform infrared and Raman spectroscopy, and X-ray powder diffractometry are employed to understand the molecular arrangement and structure of these compounds (Rollinger et al., 2002).

Chemical Reactions and Properties

Torsemide's stability and reactivity under different conditions, like exposure to light, acid, and alkali, have been studied. Its degradation follows first-order kinetics, and its aqueous solution is stable under sunlight (Kamil, Shantier, & Gadkariem, 2020). This indicates its relatively stable nature under various conditions.

Physical Properties Analysis

The physical properties of Torsemide, such as hygroscopicity, relative stability, true density, and heat of solutions, are studied to understand its behavior in different environments (Rollinger et al., 2002). These properties are essential for determining its handling and storage requirements.

Chemical Properties Analysis

The chemical properties, like solubility and reaction kinetics, are vital for understanding the compound's behavior in biological systems and during manufacturing processes. For instance, different forms of Torsemide show varying solubilities, which can affect its efficacy and application (Rollinger et al., 2002).

Scientific Research Applications

  • Aldosterone Secretion Inhibition : Torsemide has been shown to inhibit aldosterone secretion in vitro, potentially explaining its reduced potassium loss compared to other diuretics (Goodfriend et al., 1998).

  • Heart Failure Treatment : Several studies indicate that Torsemide may be more effective than furosemide in improving functional status and reducing hospitalizations in heart failure patients. However, more randomized data is needed to confirm its effectiveness (Peters et al., 2021), (Buggey et al., 2015).

  • Corrosion Inhibition : Torsemide has been found to be more efficient than furosemide as a corrosion inhibitor for mild steel in hydrochloric acid medium, suggesting its potential use in industrial applications (Hari Kumar & Karthikeyan, 2013).

  • Chronic Congestive Heart Failure Management : Oral Torsemide effectively reduces body weight and edema in chronic congestive heart failure patients while maintaining electrolyte balance (Patterson et al., 1994).

  • Stability Analysis : Studies have shown that Torsemide is unstable in acids and bases but stable under sunlight. This finding is significant for its storage and handling in pharmaceutical settings (Kamil et al., 2020).

  • Photosensitivity and Drug Interactions : Torsemide can cause photosensitive lichenoid reactions and should be used cautiously in patients hypersensitive to sulfonamides due to potential cross-reactivity (Byrd & Ahmed, 1997).

  • Serum and Urine Electrolyte Levels in Dogs : In veterinary medicine, Torsemide effectively improves serum and urine electrolyte levels in dogs with congestive heart failure, highlighting its potential use in animal health (Caro-Vadillo et al., 2007).

  • Pharmacokinetic Studies : Torsemide has been the subject of pharmacokinetic studies, including its analysis in plasma and urine, which is crucial for understanding its therapeutic efficacy and safety profile (March et al., 1990).

Future Directions

While specific future directions for Torsemide Carboxylic Acid were not found, torsemide, from which it is derived, is extensively used in the management of heart failure, renal disease, and cirrhosis . There is ongoing research into its effects and potential advantages .

properties

IUPAC Name

3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPRBNDLCZQUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Torsemide Carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LHJ Richter, CM Jacobs, F Mahfoud, I Kindermann… - Analytica chimica …, 2019 - Elsevier
… , enalaprilate, ramiprilate, and perindoprilate and high abundant and rapidly formed metabolites such as captopril disulfide, losartan carboxylic acid, and torsemide carboxylic acid. The …
Number of citations: 27 www.sciencedirect.com

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